molecular formula C12H22N2O2 B7931571 Cyclopropyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester

Cyclopropyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester

Cat. No.: B7931571
M. Wt: 226.32 g/mol
InChI Key: OISBACWDCRUUAL-JTQLQIEISA-N
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Description

Cyclopropyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyrrolidinyl group, and a tert-butyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.

    Synthesis of the Pyrrolidinyl Group: The pyrrolidinyl group can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under suitable conditions.

    Carbamate Formation: The carbamate moiety is introduced by reacting the pyrrolidinyl intermediate with isocyanates or carbamoyl chlorides.

    Esterification: The final step involves the esterification of the carbamate intermediate with tert-butyl alcohol in the presence of acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Cyclopropyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and other biological processes.

    Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclopropyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl-(S)-pyrrolidin-3-yl-carbamic acid methyl ester
  • Cyclopropyl-(S)-pyrrolidin-3-yl-carbamic acid ethyl ester
  • Cyclopropyl-(S)-pyrrolidin-3-yl-carbamic acid isopropyl ester

Uniqueness

Cyclopropyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester is unique due to its specific structural features, which confer distinct chemical properties and reactivity. The presence of the tert-butyl ester group, in particular, provides enhanced stability and resistance to hydrolysis compared to other ester derivatives.

Properties

IUPAC Name

tert-butyl N-cyclopropyl-N-[(3S)-pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14(9-4-5-9)10-6-7-13-8-10/h9-10,13H,4-8H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISBACWDCRUUAL-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1CC1)C2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N([C@H]1CCNC1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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